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Abstract

(Diphenylphosphoryl)methanol, a member of the organophosphorus compound family, holds
significant interest within the realms of organic synthesis and medicinal chemistry. Its unique
structural features, characterized by a phosphorus atom double-bonded to an oxygen atom and
single-bonded to two phenyl groups and a hydroxymethyl group, confer upon it distinct
chemical reactivity and potential biological activity. This technical guide provides an in-depth
exploration of the chemical properties, synthesis, and analytical characterization of
(Diphenylphosphoryl)methanol. Furthermore, it delves into the broader context of
organophosphorus compounds in modulating cellular signaling pathways, offering insights into
its potential applications in drug discovery and development.

Chemical and Physical Properties

(Diphenylphosphoryl)methanol, also known as (hydroxymethyl)diphenylphosphine oxide, is a
white solid at room temperature. Its core structure consists of a tetrahedral phosphorus atom,
which is a key determinant of its chemical behavior. The physicochemical properties of this
compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of (Diphenylphosphoryl)methanol
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Property Value Source
Molecular Formula Ci13H1302P PubChem[1]
Molecular Weight 232.21 g/mol PubChem[1]
Appearance White solid

Melting Point 136-137 °C ECHEMI[2]
Boiling Point (Predicted) 354.7+25.0 °C ECHEMI[2]
Density (Predicted) 1.21 +0.1 g/cm3 ECHEMI[2]
pKa (Predicted) 13.41+0.10 ECHEMI[2]

Table 2: Computed Properties of (Diphenylphosphoryl)methanol

Property Value Source
XLogP3 1.9 PubChem[1]
Hydrogen Bond Donor Count 1 ECHEMI[2]
Hydrogen Bond Acceptor

count 2 ECHEMI[2]
Rotatable Bond Count 3 ECHEMI[2]
Exact Mass 232.06531665 g/mol PubChem[1]
Monoisotopic Mass 232.06531665 g/mol PubChem[1]
Topological Polar Surface Area  37.3 A2 PubChem[1]
Heavy Atom Count 16 ECHEMI[2]
Complexity 231 PubChem[1]

Synthesis and Reactivity

The synthesis of (Diphenylphosphoryl)methanol can be achieved through the reaction of a
phosphorus precursor with formaldehyde. A detailed experimental protocol is provided below,
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followed by a discussion of the reactivity of the closely related diphenylphosphine oxide.

Experimental Protocol: Synthesis of
(Diphenylphosphoryl)methanol

This protocol is adapted from a literature procedure for the synthesis of
hydroxymethyl(diphenyl)phosphine oxide.[3]

Materials:

» Diphenylchlorophosphine

o Concentrated Hydrochloric Acid

e 37% Aqueous Formaldehyde Solution
e Nitrogen gas

o Steam bath

» Rotary evaporator

e Standard laboratory glassware

Procedure:

Flush a 1-liter flask with nitrogen gas.

e To the flask, add 19.5 g (0.113 mol) of diphenylchlorophosphine, 200 ml of concentrated
hydrochloric acid, and 200 ml of 37% aqueous formaldehyde solution (a significant excess).

» Heat the reaction mixture on a steam bath overnight.

o After cooling, evaporate the reaction mixture to dryness under reduced pressure using a
rotary evaporator.

e The resulting solid is (Diphenylphosphoryl)methanol. Further purification can be achieved
by recrystallization from an appropriate solvent system if necessary.
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Caption: Synthetic workflow for (Diphenylphosphoryl)methanol.

Reactivity Profile: The Versatility of the
Diphenylphosphine Oxide Moiety

While the synthesis above starts from diphenylchlorophosphine, the reactivity of the related
diphenylphosphine oxide is highly relevant and showcases the versatility of this structural motif
in organic synthesis. Diphenylphosphine oxide exists in equilibrium with its tautomer,
diphenylphosphinous acid.[4] This tautomerism allows it to participate in a variety of reactions.

A notable reaction is the nucleophilic addition of the P-H bond across a carbonyl group. For
instance, the reaction of diphenylphosphine oxide with 2-chlorobenzaldehyde in the presence
of a base like triethylamine yields (2-Chlorophenyl)(diphenylphosphoryl)methanol.[5] This
reaction provides a general and efficient route to a-hydroxy-substituted diphenylphosphine
oxides.

Analytical Characterization

The structural elucidation and purity assessment of (Diphenylphosphoryl)methanol are
typically performed using a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Spectroscopy: The proton NMR spectrum of (Diphenylphosphoryl)methanol is
expected to show characteristic signals for the phenyl protons and the methylene protons of
the hydroxymethyl group. The phenyl protons will appear as a complex multiplet in the aromatic
region (typically & 7-8 ppm). The methylene protons (CH20H) are expected to appear as a
doublet due to coupling with the phosphorus atom, and the hydroxyl proton will be a broad
singlet, the chemical shift of which is concentration and solvent dependent.

13C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different
carbon environments. The phenyl carbons will resonate in the aromatic region, with the carbon
directly attached to the phosphorus atom showing a characteristic coupling constant. The
methylene carbon of the hydroxymethyl group will also exhibit coupling to the phosphorus
atom.

31P NMR Spectroscopy: Phosphorus-31 NMR is a crucial technique for characterizing
organophosphorus compounds. (Diphenylphosphoryl)methanol will exhibit a single
resonance in the 3P NMR spectrum, and its chemical shift provides information about the
electronic environment of the phosphorus atom.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).

 Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
e 1H NMR: Acquire a standard one-dimensional proton spectrum.
e 13C NMR: Acquire a proton-decoupled carbon spectrum.

e 31p NMR: Acquire a proton-decoupled phosphorus spectrum, using an external standard if
necessary for chemical shift referencing.

Infrared (IR) Spectroscopy

The IR spectrum of (Diphenylphosphoryl)methanol provides valuable information about its
functional groups. Key expected absorptions include:
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e O-H stretch: A broad band in the region of 3400-3200 cm~?* corresponding to the hydroxyl
group.

e C-H stretch (aromatic): Peaks above 3000 cm~1.

e P=0 stretch: A strong absorption band typically in the range of 1250-1150 cm~1.
o P-C stretch: Absorptions associated with the phosphorus-carbon bonds.

e C-O stretch: A band in the region of 1050-1000 cm—1.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide powder and pressing it into a transparent disk. Alternatively, a thin
film can be prepared by dissolving the sample in a volatile solvent, depositing it on an IR-
transparent window, and allowing the solvent to evaporate.

 Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: Scan the mid-IR range (4000-400 cm™1).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound. For (Diphenylphosphoryl)methanol, the molecular ion peak [M]* would be
expected at m/z 232.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

e Instrumentation: Use a GC-MS system equipped with a capillary column appropriate for the
analysis of polar compounds.

e GC Conditions:
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o Injector Temperature: 250 °C

o Oven Program: Start at an appropriate temperature (e.g., 100 °C), hold for a few minutes,
then ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

o Carrier Gas: Helium.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

Potential Role in Drug Discovery and Signaling
Pathways

While direct biological studies on (Diphenylphosphoryl)methanol are limited, the broader
class of organophosphorus compounds is known to interact with various biological targets. The
presence of the diphenylphosphine oxide moiety is of particular interest in medicinal chemistry,
as exemplified by the FDA-approved anticancer drug brigatinib, which contains a
dimethylphosphinoyl group.[6] This highlights the potential for phosphine oxides to serve as
important pharmacophores.

Organophosphorus compounds have been shown to modulate several key cellular signaling
pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9] The
MAPK signaling cascades, including the ERK, JNK, and p38 pathways, are crucial regulators
of a wide range of cellular processes such as proliferation, differentiation, apoptosis, and
inflammation.[7][10] Dysregulation of these pathways is implicated in numerous diseases,
including cancer and neurodegenerative disorders.

The interaction of organophosphorus compounds with the MAPK pathways can lead to either
pro-apoptotic or pro-survival signals, depending on the specific compound, cell type, and
context.[7] For instance, some organophosphorus compounds can induce apoptosis through
the activation of INK and p38-MAPK pathways, while the ERK pathway is often associated
with cell survival.[7]
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Caption: General overview of the MAPK signaling pathway.

Given the structural similarity of (Diphenylphosphoryl)methanol to other bioactive
organophosphorus compounds, it is plausible that it or its derivatives could interact with
components of the MAPK signaling cascade or other cellular pathways. This potential for
biological activity makes it an interesting scaffold for further investigation in drug discovery
programs, particularly in the areas of oncology and inflammatory diseases.

Conclusion

(Diphenylphosphoryl)methanol is a well-defined organophosphorus compound with a rich
chemistry that makes it a valuable building block in organic synthesis. Its properties have been
characterized by a range of analytical techniques, and its synthesis is achievable through
established methods. While its specific biological functions are yet to be fully elucidated, the
known roles of related organophosphorus compounds in modulating critical cellular signaling
pathways, such as the MAPK cascade, suggest that (Diphenylphosphoryl)methanol and its
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derivatives represent a promising area for future research in the development of novel
therapeutic agents. This technical guide provides a solid foundation of its chemical properties
and experimental protocols to facilitate such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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